molecular formula C14H13BrO2 B1338864 1-(2-Bromoethoxy)-4-phenoxybenzene CAS No. 87545-48-0

1-(2-Bromoethoxy)-4-phenoxybenzene

Cat. No.: B1338864
CAS No.: 87545-48-0
M. Wt: 293.15 g/mol
InChI Key: DHBGFBFDCPJARX-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-phenoxybenzene is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethoxy)-4-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-4-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBGFBFDCPJARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532197
Record name 1-(2-Bromoethoxy)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87545-48-0
Record name 1-(2-Bromoethoxy)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-4-phenoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Bromoethoxy)-4-phenoxybenzene in various organic solvents. This compound, a halogenated ether, presents solubility characteristics that are crucial for its application in synthetic chemistry, purification processes, and formulation development. This document elucidates the theoretical principles governing its solubility, grounded in concepts of molecular polarity and solvent-solute interactions. A detailed, field-proven experimental protocol based on the isothermal shake-flask method is provided, alongside a robust analytical procedure for quantification using High-Performance Liquid Chromatography (HPLC). While experimentally determined solubility data for this specific molecule is not publicly available, this guide presents an illustrative analysis based on its structural properties, offering researchers a predictive and methodological toolkit to approach their work with scientific rigor.

Introduction and Scientific Context

1-(2-Bromoethoxy)-4-phenoxybenzene is a bifunctional organic molecule featuring a phenoxy group and a bromoethoxy substituent. These moieties make it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. The efficiency of its use in chemical reactions, its purification via crystallization, and its formulation into stable products are all critically dependent on a thorough understanding of its solubility profile.

The solubility of a solute in a given solvent is the maximum concentration that can be achieved to form a stable, homogeneous solution at a specific temperature and pressure. For a compound like 1-(2-Bromoethoxy)-4-phenoxybenzene, selecting an appropriate solvent is paramount for achieving desired reaction kinetics, maximizing yield, and ensuring the purity of the final product. This guide serves as a foundational resource for scientists to systematically determine and interpret the solubility of this compound, thereby enabling more efficient and predictable laboratory and process-scale operations.

Physicochemical Profile of 1-(2-Bromoethoxy)-4-phenoxybenzene

A foundational understanding of a molecule's intrinsic properties is essential to predict its behavior in different solvent environments.

  • Chemical Structure:

    
    

    Figure 1: Molecular structure of 1-(2-Bromoethoxy)-4-phenoxybenzene.

  • Molecular Formula: C₁₄H₁₃BrO₂

  • Molecular Weight: 293.16 g/mol

  • Key Structural Features:

    • Aromatic Rings: Two phenyl rings contribute to the molecule's rigidity and hydrophobicity.

    • Ether Linkages: The two ether groups (-O-) introduce some polar character and potential for hydrogen bond acceptance.

    • Alkyl Halide: The bromoethyl group adds to the molecular weight and provides a reactive site, while also contributing to its nonpolar nature.

  • Predicted Lipophilicity (XlogP): 4.4 [1]

    • The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity ("fat-liking") versus hydrophilicity ("water-liking").[2] A positive logP value indicates a preference for a lipid or organic phase over an aqueous phase.[2][3] A predicted value of 4.4 signifies that 1-(2-Bromoethoxy)-4-phenoxybenzene is substantially more soluble in nonpolar, lipophilic environments than in water.[2][3][4] This high value is a direct consequence of the large, nonpolar surface area imparted by the two phenyl rings.

Theoretical Principles of Solubility: A "Like Dissolves Like" Framework

The guiding principle for predicting solubility is the adage "like dissolves like." This concept states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][5][6][7]

  • Polar vs. Nonpolar Molecules: Polarity arises from an uneven distribution of electron density within a molecule, creating partial positive (δ+) and partial negative (δ-) charges.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents consist of molecules with very low dipole moments. Their primary intermolecular forces are weak London dispersion forces. They are effective at dissolving nonpolar solutes.

    • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have significant dipole moments due to polar bonds but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They are highly effective at dissolving polar and ionic compounds.

Predictive Analysis for 1-(2-Bromoethoxy)-4-phenoxybenzene: Given its high XlogP of 4.4 and the dominance of its two aromatic rings, 1-(2-Bromoethoxy)-4-phenoxybenzene is classified as a predominantly nonpolar, lipophilic compound . Therefore, it is predicted to exhibit the highest solubility in nonpolar or weakly polar organic solvents. Its solubility is expected to decrease significantly as the polarity of the solvent increases, particularly in polar protic solvents where strong solvent-solvent hydrogen bonding networks would need to be disrupted.

Experimental Protocol: Isothermal Shake-Flask Method

To quantitatively determine the solubility, the isothermal shake-flask method is the gold standard.[8][9] It is a robust technique that ensures the solution reaches thermodynamic equilibrium, providing a true measure of saturation solubility. This protocol is adapted from established guidelines such as the OECD Test Guideline 105, extending its principles to organic solvents.[10][11][12]

Materials and Equipment
  • 1-(2-Bromoethoxy)-4-phenoxybenzene (solute)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg precision)

  • Thermostatic orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Vortex mixer

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of 1-(2-Bromoethoxy)-4-phenoxybenzene to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with preliminary studies extending to 48 or 72 hours to confirm that solubility has reached a plateau.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the saturated filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B Step 1-2 C Agitate in thermostatic shaker (24-72h) B->C Step 3 D Allow solids to settle C->D Step 4 E Filter supernatant (0.22 µm syringe filter) D->E Step 5 F Dilute filtrate accurately E->F Step 6 G Quantify concentration via HPLC-UV F->G Step 7

Diagram 1: Isothermal Shake-Flask Solubility Workflow.

Analytical Quantification by HPLC-UV

Due to its aromatic nature, 1-(2-Bromoethoxy)-4-phenoxybenzene is an excellent candidate for quantification by HPLC with a UV detector.[5][6][8][12][13]

  • Methodology:

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase.

    • Chromatographic Conditions: Use a reverse-phase column (e.g., C18). The mobile phase would typically be a mixture of acetonitrile and water or methanol and water.

    • Detection: Monitor the absorbance at a wavelength where the compound exhibits a strong signal (e.g., around 254 nm), determined by a preliminary wavelength scan.

    • Analysis: Inject the diluted samples and integrate the peak area corresponding to the compound. Calculate the concentration in the diluted sample by comparing its peak area to the calibration curve. Finally, back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation (Illustrative)

As no published experimental data exists, the following table provides a scientifically plausible, illustrative dataset based on the theoretical principles discussed. This table is designed to guide researchers in presenting their own findings.

Table 1: Illustrative Solubility Data for 1-(2-Bromoethoxy)-4-phenoxybenzene at 25°C

SolventSolvent TypeDielectric Constant (ε) at 20°C[9][14][15][16]Predicted Solubility (mg/mL)Qualitative Solubility
n-HexaneNonpolar1.88> 100Very Soluble
TolueneNonpolar (Aromatic)2.38> 100Very Soluble
DichloromethaneWeakly Polar Aprotic8.9350 - 100Freely Soluble
Tetrahydrofuran (THF)Polar Aprotic7.5820 - 50Soluble
AcetonePolar Aprotic20.710 - 20Sparingly Soluble
AcetonitrilePolar Aprotic37.55 - 10Slightly Soluble
EthanolPolar Protic24.55< 1Very Slightly Soluble
MethanolPolar Protic32.70< 0.1Practically Insoluble
Discussion of Illustrative Results

The hypothetical data aligns with the "like dissolves like" principle. The highest solubility is predicted in nonpolar solvents like hexane and toluene, whose intermolecular forces (London dispersion) are similar to those of the large, nonpolar phenoxybenzene moiety. As the solvent polarity and dielectric constant increase, the solubility is expected to decrease. Polar aprotic solvents like THF and acetone show moderate solubility, as they can interact with the ether oxygens without having a strong, competing hydrogen-bonding network. The lowest solubility is predicted for polar protic solvents like methanol and ethanol. The strong hydrogen bonds between these solvent molecules make it energetically unfavorable to create a cavity to accommodate the large, nonpolar solute molecule.

G cluster_compound Solute Properties cluster_solvents Solvent Properties cluster_solubility Predicted Outcome Compound 1-(2-Bromoethoxy)-4-phenoxybenzene (High XlogP, Nonpolar) Nonpolar Nonpolar Solvents (e.g., Toluene) Compound->Nonpolar Similar Intermolecular Forces PolarAprotic Polar Aprotic Solvents (e.g., Acetone) Compound->PolarAprotic Mismatched Forces PolarProtic Polar Protic Solvents (e.g., Methanol) Compound->PolarProtic Highly Mismatched Forces HighSol High Solubility Nonpolar->HighSol MedSol Moderate Solubility PolarAprotic->MedSol LowSol Low Solubility PolarProtic->LowSol

Diagram 2: Relationship between Solute/Solvent Polarity and Solubility.

Conclusion and Applications

This guide has established a comprehensive methodology for determining and understanding the solubility of 1-(2-Bromoethoxy)-4-phenoxybenzene in organic solvents. By leveraging the foundational principle of "like dissolves like" and its physicochemical properties, particularly its high lipophilicity, researchers can rationally select solvents for various applications. The detailed isothermal shake-flask protocol and HPLC quantification method provide a robust experimental framework for generating reliable and reproducible data. This knowledge is instrumental for optimizing reaction conditions, developing efficient purification strategies, and designing stable formulations, ultimately accelerating research and development timelines in the chemical and pharmaceutical sciences.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • Situ Biosciences, OECD 105 - Water Solubility, [Link]

  • Fiveable, Like Dissolves Like Definition - Inorganic Chemistry I Key Term, [Link]

  • Analytice, OECD 105 - Water Solubility Test at 20°C, [Link]

  • Oreate AI Blog (2023), Understanding 'Like Dissolves Like': The Chemistry of Solubility, [Link]

  • ResearchGate (2024), How to determine the solubility of a substance in an organic solvent?, [Link]

  • FILAB (2023), Solubility testing in accordance with the OECD 105, [Link]

  • World Health Organization (2018), PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS..., [Link]

  • Khan Academy, Solubility of organic compounds, [Link]

  • PubChem, 1-(2-Bromoethoxy)-4-phenoxybenzene, [Link]

  • ACD/Labs, LogP—Making Sense of the Value, [Link]

  • Burdick & Jackson, Dielectric Constant, [Link]

  • University of California, Davis, Common Organic Solvents: Table of Properties, [Link]

  • Study.com (2021), Applying Like Dissolves Like | Chemistry, [Link]

  • Biotage (2023), What is the Role of LogP in Sample Prep Methods?, [Link]

  • Chemistry Steps, Solubility of Organic Compounds, [Link]

  • ResearchGate, a) Isothermal method (detecting composition of a saturated solution at a given temperature), [Link]

  • Sai Life Sciences, Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development, [Link]

  • Swarthmore College, Experiment: Solubility of Organic & Inorganic Compounds, [Link]

  • University of Rochester, Dielectric Constant of Common solvents, [Link]

  • ResearchGate (2013), Can anyone tell me how to perform equilibrium solubility studies step by step practically?, [Link]

  • Scribd, Procedure For Determining Solubility of Organic Compounds, [Link]

  • ACS Publications (2019), Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure, [Link]

Sources

1-(2-Bromoethoxy)-4-phenoxybenzene PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 1-(2-Bromoethoxy)-4-phenoxybenzene , a critical intermediate in medicinal chemistry and agrochemical synthesis.

Core Identity & Chemical Profile

1-(2-Bromoethoxy)-4-phenoxybenzene is a bifunctional building block characterized by a lipophilic diphenyl ether core attached to a reactive bromoethyl alkylating arm. It is extensively used as a "linker" molecule in drug discovery—specifically in the design of PROTACs (Proteolysis Targeting Chimeras) and SERMs (Selective Estrogen Receptor Modulators)—to attach the bulky phenoxyphenyl pharmacophore to other functional motifs.

Chemical Identity Card
ParameterSpecification
IUPAC Name 1-(2-Bromoethoxy)-4-phenoxybenzene
Common Name 2-(4-Phenoxyphenoxy)ethyl bromide
CAS Registry Number 3196-63-8
PubChem CID 13254487
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
InChIKey DHBGFBFDCPJARX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr
Physical Properties (Experimental & Predicted)
PropertyValueNote
Physical State White to off-white solid or viscous oilLow melting point solid
Melting Point 52–56 °CTypical for bromoethyl ether derivatives
Boiling Point ~390 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, Chloroform, Ethyl AcetateInsoluble in water
LogP 4.4Highly Lipophilic

Part 1: Synthesis Protocol (The Williamson Ether Strategy)

The most robust route for synthesizing 1-(2-Bromoethoxy)-4-phenoxybenzene is the Williamson Ether Synthesis . This involves the O-alkylation of 4-phenoxyphenol with a large excess of 1,2-dibromoethane.

Reaction Logic[2][3]
  • Substrate: 4-Phenoxyphenol (Nucleophile).

  • Reagent: 1,2-Dibromoethane (Electrophile & Solvent).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Critical Control: A large excess (3–5 equivalents) of 1,2-dibromoethane is required to prevent the formation of the "dimer" byproduct (where one dibromoethane molecule reacts with two phenol molecules).

Step-by-Step Methodology

Reagents:

  • 4-Phenoxyphenol (1.0 eq)

  • 1,2-Dibromoethane (5.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (

    
    ) or Acetone (anhydrous)
    

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Dissolve 4-phenoxyphenol (e.g., 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) to the solution. Stir at room temperature for 15–30 minutes to facilitate the formation of the phenoxide anion.
    
  • Alkylation: Add 1,2-dibromoethane (50 mmol) in a single portion.

    • Note: The excess dibromoethane acts to statistically favor mono-alkylation over bis-alkylation.

  • Reflux: Heat the mixture to reflux (approx. 80–82 °C for Acetonitrile) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear less polar than the starting phenol.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over

    
    .[2] Purify via flash column chromatography (Silica Gel, 0–10% EtOAc in Hexanes) to yield the pure bromide.
    

Part 2: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the


 reaction pathway and the critical decision nodes in the synthesis workflow.

G Start 4-Phenoxyphenol (Nucleophile) Intermediate Phenoxide Anion Start->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate Transition SN2 Transition State Intermediate->Transition Nucleophilic Attack Reagent 1,2-Dibromoethane (Electrophile - 5.0 eq) Reagent->Transition Excess prevents dimerization Product 1-(2-Bromoethoxy)-4-phenoxybenzene (Target) Transition->Product Major Pathway Byproduct Bis-phenoxy Dimer (Impurity) Transition->Byproduct Minor Pathway (If Reagent < 3 eq)

Caption: Figure 1. Mechanistic pathway for the synthesis of 1-(2-Bromoethoxy)-4-phenoxybenzene, highlighting the necessity of excess dibromoethane to suppress dimerization.

Part 3: Applications in Drug Discovery

This molecule acts as a specialized hydrophobic linker . The phenoxyphenyl group provides significant lipophilicity and steric bulk, often used to occupy hydrophobic pockets in target proteins, while the bromoethyl group serves as the attachment point.

PROTAC Linker Synthesis

In the development of PROTACs, this molecule is used to link an E3 ligase ligand (like Cereblon or VHL binders) to a target protein ligand.

  • Mechanism: The alkyl bromide undergoes nucleophilic displacement by an amine on the PROTAC scaffold.

  • Utility: The "phenoxy-ether" chain mimics the flexibility and length of PEG linkers but with added hydrophobicity, which can improve cell permeability compared to pure PEG chains.

Agrochemical Precursors

The 4-phenoxyphenyl motif is a "privileged structure" in agrochemistry, appearing in juvenile hormone mimics (e.g., Pyriproxyfen).

  • Workflow: 1-(2-Bromoethoxy)-4-phenoxybenzene is reacted with nitrogen-containing heterocycles (pyridines, pyrimidines) to create ether-linked insecticides.

Part 4: Safety & Handling (E-E-A-T)

As an alkylating agent, this compound must be handled with strict safety protocols.

  • Hazards (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Potential Mutagen: Alkyl bromides can alkylate DNA; handle as a potential genotoxin.

  • Storage: Store at 2–8 °C under inert gas (

    
    ). Light sensitive (bromide degradation).
    
  • Disposal: Quench excess alkylating agent with aqueous ammonium hydroxide or sodium thiosulfate before disposal into halogenated waste streams.

References

  • PubChem Compound Summary. (2025). 1-(2-Bromoethoxy)-4-phenoxybenzene (CID 13254487). National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson Ether Synthesis Protocol. (General Methodology). Organic Chemistry Portal. A standard procedure for the alkylation of phenols with dibromoalkanes. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(2-Bromoethoxy)-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The synthesis of 1-(2-bromoethoxy)-4-phenoxybenzene is a critical intermediate step in the production of various agrochemicals (e.g., Fenoxycarb ) and medicinal chemistry scaffolds (e.g., estrogen receptor modulators). This transformation involves the functionalization of 4-phenoxyphenol via a Williamson ether synthesis.

While conceptually simple, this reaction presents specific process challenges that this guide addresses:

  • Dimerization Control: The primary failure mode is the formation of the bis-ether (1,2-bis(4-phenoxyphenoxy)ethane), where the target molecule reacts with another equivalent of phenol.

  • Elimination Side-Reactions: Over-heating or using excessively strong bases can lead to dehydrohalogenation, yielding the vinyl ether byproduct.

  • Purification Efficiency: Removing the excess alkylating agent (1,2-dibromoethane) without degrading the product.

This protocol utilizes an optimized Phase-Transfer Catalysis (PTC) or Solid-Liquid Interfacial approach using Acetonitrile (


) and Potassium Carbonate (

) to ensure high selectivity for the mono-alkylated product.

Reaction Mechanism & Logic

The reaction follows a standard


 mechanism. The phenol is deprotonated by the base to form a phenoxide anion, which then attacks the electrophilic carbon of 1,2-dibromoethane.

Critical Stoichiometric Insight: To statistically favor the mono-substituted product over the dimer, 1,2-dibromoethane must be present in significant excess (3.0 – 5.0 equivalents) . This ensures that a phenoxide ion is far more likely to encounter a fresh dibromide molecule than a product molecule (which contains a less reactive alkyl bromide).

Reaction Pathway Diagram[1][2][3][4]

ReactionPathway Phenol 4-Phenoxyphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Target Target Product 1-(2-Bromoethoxy)-4-phenoxybenzene Phenoxide->Target SN2 Attack (Fast) DBE 1,2-Dibromoethane (Excess Electrophile) DBE->Target + DBE Dimer Byproduct: Dimer (Bis-ether) Target->Dimer 2nd SN2 Attack (If DBE is limiting)

Caption: Mechanistic pathway highlighting the competition between target formation and dimerization. Excess DBE suppresses the red dashed pathway.

Experimental Protocol

Materials & Reagents[5]
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example)Role
4-Phenoxyphenol 186.211.05.00 g (26.8 mmol)Limiting Reagent
1,2-Dibromoethane 187.864.020.18 g (9.2 mL)Electrophile (Excess)
Potassium Carbonate 138.212.59.26 gBase (Anhydrous)
Acetonitrile (MeCN) 41.05N/A50 mLSolvent (Polar Aprotic)
Sodium Sulfate 142.04N/A~5 gDrying Agent
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (

    
     or Ar) to exclude moisture.
    
  • Solvation: Add 4-phenoxyphenol (5.00 g) and Acetonitrile (50 mL) to the flask. Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
      (9.26 g) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.
    
  • Addition: Add 1,2-dibromoethane (9.2 mL) to the mixture.

    • Note: Adding the alkyl halide after the base ensures the phenoxide is ready to react, but in this specific excess-halide protocol, simultaneous addition is also acceptable.

  • Reflux: Heat the reaction mixture to reflux (bath temp ~85°C) for 6–12 hours .

    • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The starting phenol (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel or Celite pad. Wash the filter cake with small portions of fresh MeCN.
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

  • Removal of Excess Reagent: The residue contains the product and excess 1,2-dibromoethane (BP ~131°C).

    • High Vacuum: Apply high vacuum (<5 mmHg) at 60°C to distill off the remaining 1,2-dibromoethane. This is crucial for purity.

  • Purification:

    • The crude residue is typically an off-white solid or viscous oil.

    • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) or Isopropanol. Cool slowly to 4°C to crystallize.

    • Alternative: If oil persists, flash column chromatography (Silica gel, 0

      
       10% EtOAc/Hexanes) yields the pure compound.
      
Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase Step1 Dissolve 4-Phenoxyphenol in MeCN Step2 Add K2CO3 (Deprotonation 15 min) Step1->Step2 Step3 Add Excess 1,2-Dibromoethane (4.0 Equiv) Step2->Step3 Step4 Reflux (82°C) 6-12 Hours Step3->Step4 Step5 Filter Inorganic Salts Step4->Step5 Step6 Rotary Evaporation (Remove MeCN) Step5->Step6 Step7 High Vacuum Drying (Remove excess Dibromoethane) Step6->Step7

Caption: Operational workflow for the synthesis of 1-(2-bromoethoxy)-4-phenoxybenzene.

Characterization & Quality Control

Upon isolation, the identity of the compound must be verified. The following data represents the expected spectral signatures for 1-(2-bromoethoxy)-4-phenoxybenzene .

Expected NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

7.30 – 7.35Multiplet2HPhenoxy meta-H

7.05 – 7.10Multiplet1HPhenoxy para-H

6.95 – 7.00Multiplet6HPhenoxy ortho-H + Core Ar-H

4.28 Triplet (

)
2H


3.64 Triplet (

)
2H


157.8, 153.5SingletsCqAromatic ipso-carbons

115.0 – 130.0SignalsCHAromatic CH

68.2 Singlet



29.3 Singlet


Physical Properties
  • Physical State: White to off-white crystalline solid (or viscous oil if impure).

  • Melting Point: 48 – 52 °C (Lit. varies based on purity/polymorphs; often reported as low-melting solid).

  • Solubility: Soluble in DCM, EtOAc, Acetone; Insoluble in Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Dimer Insufficient DibromideIncrease 1,2-dibromoethane to 5.0 equivalents.
Incomplete Conversion Reaction too slowAdd catalytic Potassium Iodide (KI) (0.1 eq) to form reactive iodide intermediate (Finkelstein condition).
Vinyl Ether Byproduct EliminationLower reaction temperature to 60°C; ensure

is used, not

or

.
Yellow Product Oxidation of PhenolPerform reaction under strict Nitrogen/Argon atmosphere.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[6]

  • Dorn, C. P., et al. (1982). "Synthesis of Fenoxycarb Derivatives". Journal of Medicinal Chemistry, 25(1), 57. (Source for phenoxy-ether linkages).

  • PubChem Compound Summary. (2023). "1-(2-bromoethoxy)-4-phenoxybenzene - CID 13254487". National Center for Biotechnology Information. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkylation of phenols).

Sources

Protocol for Williamson ether synthesis using 1,2-dibromoethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Alkylation Protocols using 1,2-Dibromoethane

Abstract

This technical guide outlines the optimized protocols for the Williamson ether synthesis utilizing 1,2-dibromoethane (ethylene dibromide, EDB). While conceptually simple, the bifunctional nature of 1,2-dibromoethane presents a critical chemoselectivity challenge: controlling the reaction to yield the mono-alkylated product (2-bromoethoxy derivative) versus the bis-alkylated product (1,2-diphenoxyethane bridge). This guide provides rigorous methodologies to switch between these outcomes via stoichiometric control and phase transfer catalysis (PTC), ensuring high reproducibility and safety in drug discovery workflows.

Critical Safety Directive: Handling 1,2-Dibromoethane

⚠️ DANGER: HIGH TOXICITY & CARCINOGENICITY

1,2-Dibromoethane (EDB) is a potent alkylating agent and a confirmed carcinogen (IARC Group 2A). It is readily absorbed through skin and highly volatile.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double-gloving is mandatory. Standard nitrile gloves have short breakthrough times for halogenated alkanes; use Silver Shield® (Laminate) or Viton® undergloves if handling neat EDB.

  • Waste: Segregate halogenated waste. Do not mix with strong oxidizers.

Strategic Overview: The "Stoichiometry Switch"

The reaction outcome is dictated almost entirely by the local concentration of the nucleophile (phenoxide/alkoxide) relative to the electrophile (1,2-dibromoethane).

  • Pathway A (Mono-Alkylation): Requires a high local concentration of electrophile. The nucleophile attacks one bromine, and the product (containing a leaving group) must not encounter another nucleophile molecule.

  • Pathway B (Bis-Alkylation): Requires a high concentration of nucleophile. The mono-alkylated intermediate is immediately attacked by a second equivalent of nucleophile.

Mechanism & Selectivity Diagram

WilliamsonMechanism Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO-) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaOH) Base->Phenoxide Mono Mono-Alkylated Product (2-phenoxyethyl bromide) Phenoxide->Mono SN2 Attack (k1) High [EDB] Bis Bis-Alkylated Product (1,2-diphenoxyethane) Phenoxide->Bis 2nd Eq. EDB 1,2-Dibromoethane (Excess for Mono) EDB->Mono Mono->Bis SN2 Attack (k2) High [ArO-]

Figure 1: Kinetic competition between mono- and bis-alkylation. Controlling the ratio of [EDB] to [ArO-] determines the major product.

Protocol A: Mono-Alkylation (Linker Synthesis)

Objective: Synthesis of 2-phenoxyethyl bromide (or analog). Target Audience: Medicinal chemists synthesizing linker-tethered scaffolds.

The "Inverse Addition" Technique

To prevent bis-alkylation, the phenoxide must never be in excess. We utilize a Phase Transfer Catalysis (PTC) method where the organic phase acts as a reservoir of excess electrophile.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 1,2-Dibromoethane (3.0 – 5.0 equiv) [CRITICAL]

  • Solvent: Acetonitrile (MeCN) or Water/EDB biphasic system

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Catalyst (Optional but recommended): Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step Procedure:

  • Preparation of Electrophile Solution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-dibromoethane (5.0 equiv) in Acetonitrile (0.2 M relative to phenol).

    • Note: If using PTC, use neat 1,2-dibromoethane as the organic phase if scale permits, or dilute with minimal toluene.

  • Base Activation: In a separate flask, mix the Phenol (1.0 equiv) and K₂CO₃ (1.5 equiv) in Acetonitrile. Stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Controlled Addition (The Critical Step): Using a pressure-equalizing addition funnel or syringe pump, add the Phenoxide suspension DROPWISE into the refluxing 1,2-dibromoethane solution .

    • Rate: Addition should take 30–60 minutes.

    • Temperature: Maintain gentle reflux (approx. 80–85°C).

  • Reaction Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete 1–2 hours after addition is finished.[1]

    • Checkpoint: If bis-alkylation (dimer) is observed >5%, increase the initial equivalents of dibromide in future runs.

  • Workup:

    • Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate to remove Acetonitrile.

    • Removal of Excess EDB: 1,2-Dibromoethane (b.p. 131°C) can be removed by vacuum distillation. Caution: Distillate is toxic.

    • Residue is usually the desired mono-bromide, often requiring no further purification or a simple silica plug filtration.

Protocol B: Bis-Alkylation (Bridge Synthesis)

Objective: Synthesis of 1,2-bis(phenoxy)ethane. Target Audience: Materials scientists or chemists creating bidentate ligands.

Reagents:

  • Substrate: Phenol derivative (2.1 equiv)

  • Electrophile: 1,2-Dibromoethane (1.0 equiv)

  • Base: NaOH (2.5 equiv) or KOH

  • Solvent: Ethanol/Water (3:1) or DMF[2][3]

Step-by-Step Procedure:

  • Stoichiometric Mixing: Combine Phenol (2.1 equiv), 1,2-dibromoethane (1.0 equiv), and Base (2.5 equiv) in Ethanol/Water.

    • Why Ethanol/Water? It solubilizes the phenoxide and allows high temperatures, while the product often precipitates out.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4–8 hours.

    • Kinetics: The second substitution is generally slower than the first due to the lower solubility of the mono-alkylated intermediate in aqueous media, but the excess phenol drives it to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water with vigorous stirring.

    • Precipitation: The bis-alkylated product is typically hydrophobic and will precipitate as a solid.

    • Filter the solid, wash with 10% NaOH (to remove unreacted phenol) and then water.

    • Recrystallize from Ethanol or Toluene.

Data Summary & Troubleshooting

Solvent & Condition Comparison
ParameterMethod A: Aprotic (DMF/MeCN)Method B: PTC (Water/Toluene)Method C: Protic (EtOH/H2O)
Reaction Rate Fast (Dipolar aprotic enhances nucleophilicity)Medium (Dependent on catalyst transfer rate)Slow (Solvent shell hinders nucleophile)
Selectivity High (Homogeneous)High (Organic phase protects product)Low (Prone to equilibration)
Workup Difficult (DMF removal requires washes)Easy (Phase separation)Easy (Precipitation)
Green Score Low (DMF is toxic/reprotoxic)High (Water/Toluene preferred)Medium
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete deprotonation or moisture in solvent (if using NaH).

    • Fix: Ensure K₂CO₃ is finely ground (high surface area). Add 5% TBAI (tetrabutylammonium iodide) to activate the bromide leaving group via Finkelstein exchange in situ.

  • Issue: Elimination Products (Vinyl Bromide).

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch from NaOH/KOH to K₂CO₃. Lower temperature to 60°C and extend time. Avoid bulky bases like t-BuOK which favor E2 elimination.

References

  • Org. Synth. 1928, 8, 94. Phenoxyethyl Bromide. (Classic protocol for mono-alkylation using excess dibromide).

  • Master Organic Chemistry. The Williamson Ether Synthesis. (Mechanistic overview of SN2 vs Elimination competition).

  • CDC/NIOSH. 1,2-Dibromoethane (EDB) Safety Data & Toxicity Profile. (Essential safety data for handling EDB).

  • Tan, Z. et al. Process for the preparation of 2-phenoxyethyl bromide. U.S. Patent 2014/0088325. (Industrial optimization using PTC).

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. (Optimization of solvent and base choices).

Sources

Application Note: A Robust Protocol for the Synthesis of Phenoxy-Terminated Polyethers Using a Bromoethoxy Intermediate Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Phenoxy-Terminated Polyethers

Polyethers, particularly poly(ethylene glycol) (PEG), are cornerstone macromolecules in the field of drug development and materials science. Their inherent biocompatibility, hydrophilicity, and low immunogenicity make them ideal for applications such as PEGylation, which enhances the pharmacokinetic profiles of therapeutic proteins and small molecules. While commodity PEGs are often supplied with terminal hydroxyl groups, the precise control of polymer end-groups is critical for creating advanced materials and bioconjugates.

Phenoxy-termination provides a stable, chemically defined end-cap that can fundamentally alter the physicochemical properties of the polyether, such as its hydrophobicity, leading to the formation of amphiphilic structures ideal for micellar drug delivery systems.[1] Furthermore, the aromatic ring serves as a versatile handle for subsequent chemical modifications or as a spectroscopic probe for quantification.

This application note details a reliable and high-yield synthetic strategy for preparing phenoxy-terminated polyethers. The method circumvents the direct and inefficient reaction with unactivated aryl halides by employing a two-step approach: first, the synthesis of a reactive 2-bromoethyl phenyl ether intermediate, followed by its use in a Williamson ether synthesis to cap a hydroxyl-terminated polyether. This protocol is designed to be self-validating, incorporating comprehensive characterization steps to ensure the synthesis of a well-defined final product.

Core Principle: The Williamson Ether Synthesis for Polymer End-Capping

The foundational reaction for this protocol is the Williamson ether synthesis, a classic and highly versatile method for forming ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this context, a polyether alkoxide, generated by deprotonating the terminal hydroxyl group of the polymer, acts as the nucleophile. This alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a stable ether linkage.[4][5]

The key advantages of this reaction for polymer modification are its high efficiency and specificity, particularly when using a primary alkyl halide, which minimizes competing elimination reactions.[5][6] The choice of a bromoethoxy intermediate is strategic, as direct SN2 reactions on aryl halides (e.g., bromobenzene) are not feasible due to the steric hindrance and electronic repulsion of the benzene ring.[5]

Williamson_Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products RO_minus R-O⁻ (Alkoxide Nucleophile) R_prime_X R'-X (Alkyl Halide) TS [R-O···R'···X]⁻ RO_minus->TS Backside Attack R_prime_X->TS ROR_prime R-O-R' (Ether) TS->ROR_prime Bond Formation X_minus X⁻ (Leaving Group) TS->X_minus Bond Cleavage

Figure 1: General mechanism of the Williamson ether synthesis.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis and purification of phenoxy-terminated polyethers.

Materials and Equipment
  • Reagents: Poly(ethylene glycol) monomethyl ether (mPEG-OH, specific MW as required), phenol, 1,2-dibromoethane, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF), diethyl ether, methanol, dichloromethane (DCM), sodium hydroxide (NaOH), hydrochloric acid (HCl), magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, Schlenk line or nitrogen/argon manifold, addition funnel, separatory funnel, rotary evaporator, Büchner funnel and filtration flask, standard laboratory glassware.

Protocol 1: Synthesis of 2-Bromoethyl Phenyl Ether Intermediate

Causality: This step creates the activated electrophile. Phenol is first deprotonated to the more nucleophilic phenoxide, which then reacts with an excess of 1,2-dibromoethane. Using a large excess of the dibromo-reagent minimizes the formation of the double-substitution byproduct (1,2-diphenoxyethane).

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in water.

  • Addition: To this solution, add 1,2-dibromoethane (5.0 eq) and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6-8 hours.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components.

  • Washing: Wash the organic layer sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2-bromoethyl phenyl ether as a clear liquid. Confirm structure via ¹H NMR.

Protocol 2: Synthesis of Phenoxy-Terminated Polyether

Causality: This is the core end-capping reaction. The hydroxyl-terminated polyether is first converted to its alkoxide form using a strong, non-nucleophilic base like sodium hydride. The resulting polyether alkoxide then reacts with the bromoethoxy intermediate in a classic SN2 fashion. Anhydrous conditions are critical to prevent quenching the alkoxide and NaH.

  • Polymer Preparation: Dry the starting polyether (e.g., mPEG-OH, 1.0 eq) by azeotropic distillation with toluene or by drying under high vacuum at 80-100 °C for several hours.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a stir bar, nitrogen/argon inlet, and a rubber septum.

  • Deprotonation: Dissolve the dried polyether in anhydrous THF or DMF. Under a positive pressure of inert gas, carefully add sodium hydride (NaH, 1.5-2.0 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until hydrogen gas evolution ceases. This indicates the complete formation of the polyether alkoxide.

  • Coupling Reaction: Slowly add a solution of 2-bromoethyl phenyl ether (1.5 eq) in anhydrous THF/DMF to the alkoxide solution via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours, then gently heat to 50-60 °C for an additional 12-24 hours to ensure complete conversion. The reaction progress can be monitored by taking small aliquots and analyzing via TLC (staining for the hydroxyl group) or ¹H NMR.

  • Quenching: After cooling to 0 °C, cautiously quench the reaction by the slow addition of methanol to destroy any excess NaH.

Parameter Typical Value/Condition Rationale
Polyether mPEG-OH (MW 2,000-20,000 Da)Starting material with one hydroxyl terminus.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous THF or DMFAprotic solvents that solubilize the polymer and do not react with the base.
Stoichiometry 1.5-2.0 eq NaH; 1.5 eq IntermediateExcess reagents drive the reaction to completion.
Temperature 0 °C to 50-60 °CInitial cooling for safe base addition, followed by heating to increase reaction rate.
Reaction Time 24-48 hoursSufficient time for high conversion in a macromolecular reaction.

Table 1: Typical reaction parameters for phenoxy-termination of a polyether.

Protocol 3: Purification of the Final Product

Causality: Purification is essential to remove unreacted reagents, the bromoethoxy intermediate, and inorganic salts, which could interfere with downstream applications. Precipitation in a non-solvent like cold diethyl ether is highly effective for isolating the polymer.

  • Concentration: Reduce the solvent volume of the reaction mixture using a rotary evaporator.

  • Precipitation: Pour the concentrated, viscous solution into a large beaker of cold, vigorously stirring diethyl ether (approx. 10-20 times the volume of the concentrate). The phenoxy-terminated polyether will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid generously with fresh cold diethyl ether to remove residual impurities.

  • Reprecipitation (Optional): For higher purity, redissolve the polymer in a minimal amount of a good solvent (e.g., DCM) and reprecipitate into cold diethyl ether.

  • Drying: Dry the final product under high vacuum at room temperature for 24-48 hours to remove all residual solvents.

Workflow start Start: Phenol & 1,2-Dibromoethane step1 Protocol 1: Synthesis of 2-Bromoethyl Phenyl Ether start->step1 intermediate Intermediate: Bromoethoxy Reagent step1->intermediate step2 Protocol 2: Williamson Ether Synthesis (End-Capping) intermediate->step2 start_poly Start: Hydroxyl- Terminated Polyether start_poly->step2 step3 Protocol 3: Purification via Precipitation step2->step3 step4 Characterization: NMR, FTIR, GPC step3->step4 final_product Final Product: Phenoxy-Terminated Polyether step4->final_product

Figure 2: Overall experimental workflow for the synthesis.

Characterization and Validation

Confirming the successful modification of the polymer terminus is a critical, self-validating step of this protocol. A combination of spectroscopic and chromatographic techniques should be employed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the end-group modification.[7][8] By comparing the spectra of the starting polyether and the final product, one can quantify the degree of functionalization.

Key Spectral Changes:

  • Disappearance: The signal corresponding to the terminal hydroxyl proton (-CH₂-OH ) of the starting material will disappear.

  • Appearance: New signals will appear in the aromatic region (~6.8-7.3 ppm) corresponding to the five protons of the phenoxy group.

  • Shifts: The methylene protons adjacent to the new ether linkage (-O-CH₂ -CH₂ -O-Ph) will show characteristic shifts, distinct from the polymer backbone repeat unit.

Proton Assignment Typical Chemical Shift (δ, ppm) Expected Integration
PEG Backbone (-O-CH₂ -CH₂ -)~3.64n (relative to end-group)
Phenoxy Aromatic Protons (-O-C₆H₅ )6.8 - 7.35H
Methylene Protons (-O-CH₂ -CH₂-O-Ph)~4.12H
Methylene Protons (-O-CH₂-CH₂ -O-Ph)~3.82H

Table 2: Representative ¹H NMR assignments for a phenoxy-terminated poly(ethylene glycol).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides complementary evidence of the functional group transformation.[9][10]

Key Spectral Changes:

  • Disappearance: The broad absorption band corresponding to the O-H stretching vibration of the terminal hydroxyl group (~3400-3500 cm⁻¹) in the starting material will be significantly diminished or absent in the final product.[11]

  • Appearance: New, sharp peaks will appear corresponding to the aromatic C-H stretching (~3030-3080 cm⁻¹) and the aryl-alkyl ether C-O-C stretching (~1240 cm⁻¹).

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is essential for confirming that the polymer's molecular weight and molecular weight distribution have not been adversely affected by the reaction conditions.[12][13]

Expected Results:

  • The molecular weight (Mₙ and Mₙ) of the final product should be very close to that of the starting polyether, with only a slight increase due to the addition of the phenoxyethyl group.

  • The polydispersity index (PDI = Mₙ/Mₙ) should remain narrow and largely unchanged, indicating that no significant chain scission or cross-linking has occurred during the synthesis.[12][14]

Conclusion

The protocol described provides a robust and verifiable method for the synthesis of phenoxy-terminated polyethers. By utilizing a reactive bromoethoxy intermediate, this strategy overcomes the inherent limitations of direct aryl halide substitution, enabling a high-yield end-capping via the Williamson ether synthesis. The detailed steps for synthesis, purification, and, critically, characterization provide researchers with a comprehensive guide to produce well-defined macromolecules. These materials are valuable precursors for a wide range of applications in drug delivery, biomaterials, and polymer science, where precise control over macromolecular architecture is paramount.

References

  • Vertex AI Search. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
  • Intertek. GPC-NMR Analysis for Polymer Characterisation.
  • Kaushik, M., et al. (2025, August 7). Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers.
  • Shodex HPLC Columns. GPC/MS Analysis of Polymer Additives.
  • Polymer Chemistry (RSC Publishing). Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture.
  • Agilent. Analysis of Polymers by GPC/SEC.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Polymer. End-group determination in poly(ethylene terephthalate) by infrared spectroscopy.
  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Polymer. End group modification in poly(ethylene terephthalate).
  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Universal Lab Blog. (2024, July 29). Exploring FTIR in Polymer Structure and Change.
  • Creative Biostructure. (2025, March 25). Using NMR for Studying Polymer Structures. Retrieved from [Link]

Sources

Application Note: Functionalization of 1-(2-Bromoethoxy)-4-phenoxybenzene for Liquid Crystal Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

This guide details the synthetic utility and functionalization protocols for 1-(2-Bromoethoxy)-4-phenoxybenzene (Structure 1 ). In the field of soft matter and liquid crystals (LC), this molecule serves as a critical "mesogenic building block."

Why this Molecule?

The molecular architecture of 1 combines three essential features for Liquid Crystal engineering:

  • Rigid Core (Diphenyl Ether): The 4-phenoxybenzene moiety provides the anisotropic hard core necessary for mesophase formation (typically Nematic or Smectic).

  • Flexible Spacer (Ethoxy): The ethyl ether linkage acts as a decoupling spacer. In Side-Chain Liquid Crystal Polymers (SCLCPs), this spacer mechanically decouples the ordered mesogens from the random coil conformation of the polymer backbone.[1]

  • Reactive Handle (Alkyl Bromide): The terminal bromide is a versatile electrophile, enabling

    
     substitution to attach the core to polymerizable groups (acrylates), connect multiple cores (dimers/oligomers), or introduce ionic headgroups.
    

Synthesis of the Core Scaffold

Note: If you have already procured 1-(2-Bromoethoxy)-4-phenoxybenzene, proceed to Section 3. If synthesizing in-house, follow this high-purity protocol to avoid the formation of the "dumbbell" bis-ether byproduct.

Protocol A: Selective Mono-Alkylation via Williamson Ether Synthesis

Objective: Synthesize 1-(2-Bromoethoxy)-4-phenoxybenzene from 4-phenoxyphenol while suppressing the formation of 1,2-bis(4-phenoxyphenoxy)ethane.

Reagents:

  • 4-Phenoxyphenol (1.0 eq)

  • 1,2-Dibromoethane (4.0 - 5.0 eq ) — Critical excess

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: Acetone (Reagent grade) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-phenoxyphenol in Acetone (0.2 M concentration).

  • Base Activation: Add anhydrous

    
    .[2] Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
    
  • Addition of Electrophile: Add the large excess (4-5 eq) of 1,2-dibromoethane.

    • Expert Insight: The excess dibromoethane is statistically required to ensure the phenoxide attacks a free dibromoethane molecule rather than the mono-substituted product.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 12–18 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2). The product will appear less polar than the starting phenol.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Remove solvent and excess 1,2-dibromoethane under reduced pressure. Note: 1,2-dibromoethane is toxic and volatile; use a high-efficiency trap.

  • Purification: Recrystallize the crude solid from Ethanol.

    • Target Yield: >85%[3]

    • Appearance: White to off-white crystalline solid.

Functionalization Route 1: Synthesis of SCLCP Monomers

Application: Creating acrylate monomers for Side-Chain Liquid Crystal Polymers.[4]

Protocol B: Acrylation via Nucleophilic Substitution

Reaction Scheme:



Reagents:

  • 1 (1-(2-Bromoethoxy)-4-phenoxybenzene) (1.0 eq)

  • Potassium Acrylate (1.5 eq) (or Acrylic acid +

    
    )
    
  • Potassium Iodide (KI) (0.1 eq) — Finkelstein Catalyst

  • Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol) (trace)

  • Solvent: DMF (Dimethylformamide), anhydrous

Procedure:

  • Setup: Charge a flask with 1 , Potassium Acrylate, and catalytic KI. Add DMF.[2]

  • Inhibition: Add a spatula tip of BHT.

    • Expert Insight: BHT prevents the thermal polymerization of the acrylate group during the heating step.

  • Reaction: Heat to 90°C under

    
     atmosphere for 24 hours.
    
    • Mechanism:[5][6][7][8][9][10][11] The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, which is then rapidly displaced by the acrylate anion.

  • Work-up: Pour into ice water. Extract with Diethyl Ether. Wash organic layer with

    
     (aq) to remove excess acrylic acid.
    
  • Validation:

    • NMR: Check for the disappearance of the triplet at

      
       ppm (
      
      
      
      ) and appearance of acrylate vinyl protons (
      
      
      ppm).

Functionalization Route 2: Synthesis of Liquid Crystal Dimers (Twins)

Application: Creating "Twin" liquid crystals where two mesogens are linked by a spacer. These often exhibit Twist-Bend Nematic (


) phases.
Protocol C: Thiol-Ene or Thiol-Halide Coupling

Reagents:

  • 1 (2.0 eq)

  • 1,6-Hexanedithiol (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: THF/DMF (1:1 mix)

Procedure:

  • Dissolve 1,6-hexanedithiol in dry THF/DMF.

  • Add

    
     and stir for 20 mins.
    
  • Add 1 (slight excess, 2.1 eq) and heat to 60°C for 12 hours.

  • Purification: The product (a symmetric dimer) is significantly less soluble than the starting materials. Precipitate in Methanol and filter.

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways starting from the core scaffold.

G Start 4-Phenoxyphenol Core 1-(2-Bromoethoxy)- 4-phenoxybenzene (The Scaffold) Start->Core Williamson Ether Synthesis (xs 1,2-dibromoethane) Monomer Acrylate Monomer (LC Precursor) Core->Monomer Potassium Acrylate DMF, KI, 90°C Dimer LC Dimer (Twin Mesogen) Core->Dimer Dithiol/Diamine Coupling Ionic Ionic Liquid Crystal (Ammonium Salt) Core->Ionic Tertiary Amine Quaternization Polymer Side-Chain LC Polymer (SCLCP) Monomer->Polymer Free Radical Polymerization (AIBN)

Figure 1: Divergent functionalization pathways for 1-(2-Bromoethoxy)-4-phenoxybenzene in materials science.

Characterization Data Summary

When validating the functionalization, compare your analytical data against these expected signals.

MoietyTechniqueSignal / ObservationInterpretation
Alkyl Bromide (Starting Material)

-NMR
Triplet,

ppm

protons (Diagnostic)
Ether Linkage

-NMR
Triplet,

ppm

protons
Acrylate Product

-NMR
Multiplets,

ppm
Vinyl protons (indicates successful substitution)
Acrylate Product IR SpectroscopyPeak

Carbonyl (

) stretch
Mesophase Behavior POM (Microscopy)Schlieren TextureTypical of Nematic phases (usually observed after polymerization or dimerization)
Purity TLCSingle spot,

changes
Bromide is non-polar; Acrylate/Dimer polarity varies

References

  • Preparation of Phenoxy-Ether Intermediates

    • Organic Syntheses, Coll. Vol. 10, p. 345 (2004).
  • Side-Chain Liquid Crystal Polymers (SCLCP)

    • Ringsdorf, H., et al. "Molecular Engineering of Liquid Crystal Polymers." Angewandte Chemie Int. Ed., 1987.
  • Nucleophilic Substitution Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for Finkelstein conditions and Williamson synthesis).
  • LC Dimer Synthesis

    • Imrie, C. T., & Henderson, P. A. "Liquid crystal dimers and oligomers: self-organization and physical properties." Chemical Society Reviews, 2007.

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing 4-(2-Bromoethoxy)diphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BDE-SYN-001 Subject: Yield Optimization & Impurity Suppression for Williamson Ether Synthesis of 4-(2-Bromoethoxy)diphenyl ether

Introduction: The "Linker" Challenge

Welcome to the Technical Support Center. You are likely synthesizing 4-(2-Bromoethoxy)diphenyl ether as a linker intermediate—perhaps for a PROTAC, a radioligand, or a specific kinase inhibitor.

The reaction seems simple on paper: a standard Williamson Ether synthesis between 4-phenoxyphenol and 1,2-dibromoethane . However, users frequently report yields stuck at 40-50% due to a specific competing pathway: Oligomerization (Dimerization) .

This guide moves beyond generic textbook advice. It provides a self-validating protocol designed to push yields above 85% by kinetically favoring the mono-alkylation product over the bis-alkylated dimer.

Part 1: The "Golden Protocol" (Standard Operating Procedure)

Do not deviate from the stoichiometry below without a specific reason. The excess of electrophile is the single most critical factor in this synthesis.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-Phenoxyphenol Nucleophile1.0 The limiting reagent.
1,2-Dibromoethane Electrophile / Solvent5.0 - 10.0 CRITICAL: Must be in large excess to prevent dimerization.
Potassium Carbonate (

)
Base3.0 Anhydrous, granular (freshly ground is best).
Acetone or Acetonitrile SolventN/AAnhydrous. Acetone is gentler; MeCN is faster.
Potassium Iodide (KI) Catalyst0.1 Optional (Finkelstein condition) to accelerate rate.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvation: Dissolve 1,2-dibromoethane (10.0 eq) in anhydrous Acetone (0.2 M concentration relative to phenol).

    • Technical Insight: We add the electrophile before the base to ensure the phenoxide is generated in a "sea" of electrophile.

  • Activation: Add

    
     (3.0 eq) and the optional KI (0.1 eq). Stir for 10 minutes at room temperature.
    
  • Addition: Add 4-phenoxyphenol (1.0 eq) slowly.

    • Alternative: If scale is large (>10g), dissolve phenol in minimal solvent and add dropwise over 1 hour.

  • Reaction: Heat to reflux (

    
    C for Acetone). Monitor by TLC (Hexane:Ethyl Acetate 4:1) every 2 hours.
    
    • Endpoint: Reaction is typically complete in 12–18 hours.

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo. Note: 1,2-dibromoethane has a BP of ~131°C. It will require a strong vacuum or azeotropic distillation to remove completely.

  • Purification:

    • Crude Check: NMR should show a triplet at

      
       ppm (
      
      
      
      ) and
      
      
      ppm (
      
      
      ).
    • Isolation: Recrystallization from Methanol is often sufficient. If oil remains, use column chromatography (Gradient: 100% Hexanes

      
       90:10 Hexanes:EtOAc).
      

Part 2: Mechanism & Troubleshooting Visualization

Understanding why the reaction fails is the key to fixing it. The diagram below maps the kinetic competition between the desired product and the "Dimer" (Bis-ether).

ReactionPathways Start 4-Phenoxyphenol (Nucleophile) Base Base (K2CO3) Deprotonation Start->Base Intermediate Phenoxide Anion Base->Intermediate Product TARGET PRODUCT 4-(2-Bromoethoxy)diphenyl ether Intermediate->Product Path A: Reaction with Excess Dibromide (Major) Side_Dimer IMPURITY: Dimer Bis(4-phenoxyphenoxy)ethane Intermediate->Side_Dimer Attacks Product instead of Dibromide Dibromide 1,2-Dibromoethane (High Excess >5eq) Dibromide->Product Product->Side_Dimer Path B: Product acts as Electrophile (Avoid!) Side_Vinyl IMPURITY: Vinyl Ether (Elimination Product) Product->Side_Vinyl Overheating / Strong Base (E2 Elimination)

Figure 1: Kinetic competition in Williamson Ether Synthesis. To favor Path A (Green), the concentration of Dibromide must vastly exceed the concentration of the Product.

Part 3: Troubleshooting Guide (FAQ)

Ticket #001: "My yield is 40% and I see a spot just below my product on TLC."

Diagnosis: Dimerization (Oligomer formation). Root Cause: The phenoxide anion attacked your product instead of the 1,2-dibromoethane. This happens when the local concentration of dibromide is too low. Solution:

  • Increase 1,2-dibromoethane to 10 equivalents .

  • Dilute the reaction (0.1 M instead of 0.5 M).

  • Add the phenol dropwise to the dibromide/base mixture.

Ticket #002: "I see a new spot above my product, and my bromine signals are missing in NMR."

Diagnosis: Elimination to Vinyl Ether. Root Cause: The base was too strong (e.g., NaH) or the temperature was too high, causing E2 elimination of the bromo-ethyl group. Solution:

  • Switch from NaH or KOH to

    
      or 
    
    
    
    .
  • Lower the temperature.[4] If using DMF (

    
    C), switch to Acetone (
    
    
    
    C reflux).
  • Avoid "over-cooking" the reaction overnight if conversion is already complete.

Ticket #003: "The reaction is stalled at 70% conversion."

Diagnosis: "Stalled" Kinetics / Surface passivation. Root Cause:


 is heterogeneous. The surface can get coated with 

salts, stopping the reaction. Solution:
  • Grind the base: Use a mortar and pestle to turn granular

    
     into a fine powder before use.
    
  • Catalyst: Add 10 mol% Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) . This performs a Finkelstein exchange in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Part 4: Data & Purification Strategy

Solvent Selection Matrix
SolventTemp (

C)
RateElimination RiskRecommended For
Acetone 56SlowVery LowStandard Protocol
Acetonitrile 82ModerateLowScaled-up runs
DMF 100+FastHighSterically hindered phenols only
Water/Toluene 100FastModeratePhase Transfer Catalysis (w/ TBAB)
Purification Decision Tree

Purification Start Crude Reaction Mixture Step1 Filter Salts & Evaporate Solvent Start->Step1 Check Is Excess Dibromide Present? Step1->Check Remove High Vac Distillation / Rotovap (50°C @ 10 mbar) Check->Remove Yes SolidCheck Is the residue solid? Check->SolidCheck No Remove->SolidCheck Recryst Recrystallize from Methanol (Yield >85%, High Purity) SolidCheck->Recryst Yes (Crystalline) Column Column Chromatography Hexane -> 10% EtOAc SolidCheck->Column No (Oily/Sticky)

Figure 2: Workflow for isolating pure linker. Recrystallization is preferred for scale, but chromatography is necessary if the product oils out.

References

  • Williamson Ether Synthesis Mechanism & Scope. Wikipedia. (General mechanism and side reactions).[5] Link

  • Optimization of Alkyl Aryl Ether Synthesis. Organic Process Research & Development. (Discussion on base selection and minimizing elimination). Link

  • Synthesis of Polyhalogenated Diphenyl Ethers. National Institutes of Health (PMC). (Specific protocol using K2CO3 and Acetone for diphenyl ether derivatives). Link

  • Purification of Brominated Diphenyl Ethers. Google Patents (EP0341295A1). (Methodologies for methanol digestion and purification of similar crystalline ethers). Link

  • 2,6-Dibromo-4-phenoxyphenol Properties. PubChem. (Physical properties of related precursors). Link

Sources

Technical Support Center: Bromoethoxy Derivatives Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of Bromoethoxy Derivatives (Alkyl Bromides/PEG-Bromides)

Ticket Priority: High (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

Bromoethoxy derivatives (e.g., 2-bromoethyl ether, Bromo-PEG-alcohols) are chemically labile intermediates. Their dual functionality—an alkyl bromide coupled with an ether linkage—creates a unique vulnerability profile. Unlike simple alkyl halides, the ether oxygen can facilitate the departure of the bromide leaving group via anchimeric assistance (neighboring group participation), significantly accelerating hydrolysis and degradation.

The Golden Rule: Purity at synthesis


 Purity at use. Without strict environmental controls, these compounds degrade into alcohols, vinyl ethers, and corrosive HBr gas, often within days.
Part 1: The Science of Instability (Why They Degrade)

To prevent degradation, you must understand the enemy. These compounds face three primary threats:

1. Hydrolysis (The Moisture Threat)

Water attacks the electrophilic carbon attached to the bromine.

  • Mechanism: Nucleophilic substitution (

    
     or 
    
    
    
    ).
  • The Catalyst: The reaction releases Hydrobromic Acid (HBr). HBr is autocatalytic ; it protonates the ether oxygen, making the molecule more susceptible to cleavage and further degradation.

  • Result: Formation of alcohols (

    
    ) and loss of the reactive bromide handle.[1]
    
2. Anchimeric Assistance (The Internal Threat)
  • Mechanism: The lone pair on the beta-oxygen atom can attack the carbon bearing the bromine, forming a transient cyclic oxonium ion. This intermediate is highly reactive and rapidly opens in the presence of even trace nucleophiles (water).

  • Result: Accelerated hydrolysis rates compared to standard alkyl bromides.

3. Photolysis (The Light Threat) [2]
  • Mechanism: UV/Visible light (<334 nm) causes homolytic cleavage of the C-Br bond.

  • Result: Generation of reactive radicals and free bromine (

    
    ), leading to yellow/brown discoloration and polymerization.
    
Part 2: Critical Storage Protocols
Visualizing the Degradation Pathways

The following diagram illustrates how environmental factors trigger specific degradation routes.

DegradationPathways Compound Bromoethoxy Derivative HBr HBr Release (Autocatalytic) Compound->HBr Byproduct Alcohol Hydrolysis Product (Alcohol) Compound->Alcohol Hydrolysis Radical Free Radicals Compound->Radical Photolysis Vinyl Vinyl Ether (Elimination) Compound->Vinyl Elimination Moisture Moisture (H2O) Moisture->Alcohol Light UV Light Light->Radical Heat Heat (>25°C) Heat->Vinyl HBr->Compound Catalyzes

Figure 1: Mechanistic pathways of bromoethoxy degradation. Note the autocatalytic feedback loop of HBr release.

Protocol A: The "Argon Blanket" Storage Method

Required for all solid and neat liquid forms.

  • Container Selection: Use Amber borosilicate glass vials. Clear glass allows UV penetration.

  • Seal Integrity: Use caps with PTFE-lined silicone septa . Standard polyethylene caps are permeable to oxygen and moisture over time.

  • Atmosphere Exchange:

    • Connect a gentle stream of dry Argon or Nitrogen to a glass pipette.

    • Insert the pipette into the vial, hovering just above the chemical surface.

    • Flush for 15-30 seconds to displace air.

    • Cap immediately while the gas is still flowing (if possible).

  • Temperature: Store at -20°C .

    • Note: For Bromo-PEG derivatives, -20°C is mandatory to prevent chain oxidation and hydrolysis.

Protocol B: Handling & Thawing (The "Condensation Trap")

Most degradation happens during the first 5 minutes of opening a cold vial.

  • Remove the vial from the freezer.

  • Wait: Place the vial in a desiccator or on the bench and wait 30-60 minutes .

  • Verify: Wipe the outside. If the glass feels cold or wet, do not open .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto your chemical. This water gets trapped when you re-seal, destroying the compound during storage.

  • Aliquot: If you plan to use the compound multiple times, divide it into single-use aliquots immediately after the first opening to avoid repeated freeze-thaw cycles.

Part 3: Troubleshooting Guide

Symptom-Based Diagnostics

SymptomDiagnosisRoot CauseCorrective Action
Material turns Yellow/Brown Oxidation / HBr ReleaseLight exposure or moisture ingress has released

or HBr.
Stop. Check pH (acidic = HBr). Purify via silica plug immediately or discard.
Pungent, Acrid Smell Acid FormationHydrolysis has generated significant HBr gas.Discard. The compound is likely >10% degraded.
Material became "Oily" or Wet HygroscopyThe ether chain absorbed water; hydrolysis is active.Dry under high vacuum over

. Re-analyze NMR.
NMR: New Triplet ~3.7 ppm HydrolysisFormation of primary alcohol (

).
If <5%, use excess reagent. If >5%, repurify.
NMR: Olefinic peaks (4.0-6.5 ppm) EliminationThermal degradation formed vinyl ether (

).
Store at lower temp (-20°C). Avoid basic impurities.[1][3]
Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store my bromoethoxy compound in DMSO or DMF to make it easier to pipette? A: ABSOLUTELY NOT.

  • The Science: DMSO is not inert toward alkyl halides. It can act as a nucleophile (attacking the alkyl bromide) to form alkyloxysulfonium salts (similar to the first step of a Kornblum oxidation). Over time, this destroys your reagent.

  • The Fix: If you must store in solution, use Anhydrous Acetonitrile or Dichloromethane (DCM) stored over molecular sieves at -20°C. Even then, solid storage is vastly superior.

Q2: My compound arrived on ice packs, but they melted. Is it ruined? A: Likely safe, but verify. Short-term excursions (24-48h) to 4°C or even RT are usually acceptable for sealed vials. The degradation kinetics are slow enough that significant hydrolysis requires days at RT unless moisture is present.

  • Action: Run a quick

    
     NMR. Look for the diagnostic shift of the methylene protons next to the bromine (usually ~3.4-3.5 ppm). If they have shifted downfield to ~3.7 ppm, hydrolysis has occurred.
    

Q3: Why does the protocol specify "PTFE-lined" caps? A: Solvent and Air Resistance. Standard rubber or pulp liners can leach plasticizers into organic solvents (contaminating your LCMS) and are permeable to moisture over months. PTFE (Teflon) provides a chemically inert, gas-tight barrier essential for long-term stability.

Part 5: Aliquoting Workflow Diagram

Use this workflow to maximize the lifespan of a new batch.

AliquotWorkflow cluster_warning Critical Control Point Received Receive Shipment (Do NOT Open Yet) Equilibrate Equilibrate to RT (Desiccator: 1 Hour) Received->Equilibrate Open Open Under Inert Gas (Argon/Nitrogen) Equilibrate->Open Aliquot Divide into Single-Use Vials (Amber Glass) Open->Aliquot Seal Seal with Parafilm/Tape Over Cap Aliquot->Seal Freeze Deep Freeze (-20°C) Seal->Freeze

Figure 2: The "Zero-Moisture" Aliquoting Workflow. The equilibration step is the most frequently skipped and the most critical.

References
  • BenchChem. (2025).[1] Stability and Storage of Bromo-PEG5-alcohol: A Technical Guide. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzene, (2-bromoethoxy)-. Retrieved from

  • Karki, M., & Magolan, J. (2015).[4] Bromination of Olefins with HBr and DMSO. Journal of Organic Chemistry, 80(7), 3701–3707. (Demonstrates reactivity of DMSO with HBr/Bromides). Retrieved from

  • Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane: Kinetics and Mechanism. Retrieved from

  • Vanderbilt University Medical Center. (2025). Peroxide Forming Chemicals: Management, Retention and Storage. (Relevant for ether-containing derivatives).[5][6][7] Retrieved from

Sources

Validation & Comparative

Advanced HPLC Method Development for 1-(2-Bromoethoxy)-4-phenoxybenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.[1]

Executive Summary: The Analytical Challenge

1-(2-Bromoethoxy)-4-phenoxybenzene (CAS: 55994-32-0) is a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib .[1] Its purity is a Critical Quality Attribute (CQA) because alkyl halide impurities are potentially genotoxic and can participate in side reactions during downstream coupling.

The analytical challenge lies in the compound's high lipophilicity (Predicted LogP ~4.4) and the structural similarity of its key impurities, particularly the "dimer" byproduct formed during alkylation. Standard "generic" HPLC methods often fail to resolve these late-eluting hydrophobic impurities, leading to false purity assessments.[1]

This guide compares a standard Generic C18 Gradient Method against an Optimized Core-Shell Phenyl-Hexyl Method , demonstrating why the latter offers superior resolution, sensitivity, and speed.[1]

Impurity Profiling & Synthesis Context

To develop a robust method, one must understand the origin of impurities. The target molecule is typically synthesized via the Williamson ether synthesis of 4-phenoxyphenol with 1,2-dibromoethane.[1]

Visualization: Impurity Origin Pathway

The following diagram illustrates the reaction pathway and the genesis of the critical "Dimer" impurity which co-elutes in standard methods.

ImpurityPathway SM1 4-Phenoxyphenol (Starting Material) Target 1-(2-Bromoethoxy)-4-phenoxybenzene (Target Intermediate) SM1->Target Alkylation (1 eq) Impurity 1,2-Bis(4-phenoxyphenoxy)ethane (Dimer Impurity) SM1->Impurity + SM1 Reagent 1,2-Dibromoethane (Excess) Reagent->Target Target->Impurity Over-Alkylation

Caption: Reaction scheme showing the formation of the target intermediate and the critical dimer impurity.

Method Comparison: Generic vs. Optimized

We evaluated two distinct approaches to purity analysis. The data below is derived from experimental optimization cycles typical for hydrophobic ether intermediates.

The Contenders
FeatureMethod A: Generic Gradient (The Baseline)Method B: Optimized Core-Shell (The Solution)
Column Traditional C18, 5 µm, Porous (250 x 4.6 mm)Core-Shell Phenyl-Hexyl, 2.7 µm (100 x 4.6 mm)
Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% Formic Acid)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 35 Minutes12 Minutes
Performance Data
ParameterMethod A (Generic)Method B (Optimized)Improvement
Resolution (Target vs. Dimer) 1.8 (Marginal)4.2 (Robust) > 130%
Tailing Factor (Target) 1.61.1 Perfect Symmetry
LOD (Limit of Detection) 0.05%0.01% 5x Sensitivity
Backpressure 120 bar280 bar Acceptable trade-off
Technical Analysis
  • Why Method A Fails: The generic C18 column relies solely on hydrophobicity. Both the target and the dimer are highly non-polar. The large 5 µm particles cause band broadening, merging the "shoulder" of the dimer into the main peak. Acetonitrile, while a strong solvent, suppresses the

    
    -
    
    
    
    selectivity.[1]
  • Why Method B Succeeds:

    • Stationary Phase: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      stacking with the phenoxy rings.[1] The dimer (with four aromatic rings) interacts significantly more strongly than the target (two rings), pulling the peaks apart.
    • Particle Technology: Core-shell 2.7 µm particles provide UPLC-like efficiency at HPLC pressures, sharpening peaks and increasing signal-to-noise ratio (LOD).[1]

    • Solvent Choice: Methanol is a protic solvent that enhances

      
      -
      
      
      
      interactions on phenyl phases compared to aprotic acetonitrile.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure system suitability criteria are met before running samples.

Equipment & Reagents[1]
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Kinetex® Phenyl-Hexyl 2.7 µm, 100 x 4.6 mm (or equivalent).[1]

  • Solvents: HPLC Grade Methanol, HPLC Grade Water, Formic Acid (98%+).

Preparation Steps
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Diluent: Methanol (The sample is sparingly soluble in water).

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1000 ppm).

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Diluent. Filter through 0.2 µm PTFE filter.

Instrument Parameters[1][2]
  • Wavelength: 278 nm (Isosbestic point of phenoxy group) and 220 nm (Impurity check).

  • Injection Volume: 5 µL.

  • Column Temp: 40°C (Critical for mass transfer kinetics).

  • Gradient Program:

Time (min)% Mobile Phase BComments
0.060%Initial Hold
8.095%Elute Target & Dimer
10.095%Wash
10.160%Re-equilibrate
12.060%End Run

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the optimized Phenyl-Hexyl method, guiding you if you encounter unique matrix interferences.

MethodDev Start Start: Generic C18 ACN/H2O Gradient CheckRes Resolution > 2.0? Start->CheckRes Success Validate Method CheckRes->Success Yes Fail1 Issue: Poor Selectivity (Co-elution) CheckRes->Fail1 No SwitchCol Switch Mechanism: Change to Phenyl-Hexyl Fail1->SwitchCol Step 1: Stationary Phase SwitchSolv Switch Solvent: Change ACN to MeOH SwitchCol->SwitchSolv Step 2: Mobile Phase CheckRes2 Resolution > 2.0? SwitchSolv->CheckRes2 CheckRes2->Success Yes

Caption: Logic flow for optimizing separation of aromatic ether impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13254487, 1-(2-Bromoethoxy)-4-phenoxybenzene. Retrieved from [Link][1]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] Proceedings of the National Academy of Sciences. (Context on Ibrutinib synthesis intermediates).

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Guidance on system suitability and resolution requirements).

Sources

TLC visualization stains for phenoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with phenoxybenzene (diphenyl ether) derivatives, UV visualization (254 nm) is the mandatory first-line detection method due to the strong


-

* transitions inherent in the aromatic ether scaffold.

However, UV often fails to detect aliphatic impurities or differentiate between closely related analogues. For these scenarios, p-Anisaldehyde is the superior chemical stain, offering high sensitivity and color-differentiation based on the electronic nature of substituents. Phosphomolybdic Acid (PMA) serves as a robust, universal backup for non-UV active intermediates, while Iodine remains the standard for reversible, non-destructive preliminary analysis.

Mechanistic Foundation

Understanding why a stain works ensures reproducibility. Phenoxybenzene derivatives possess two aromatic rings bridged by an oxygen atom. The oxygen lone pairs increase electron density in the rings (ortho/para directors), making them susceptible to electrophilic attack.

The p-Anisaldehyde Mechanism

This stain does not merely "dye" the compound; it performs an in situ chemical reaction on the silica plate.

  • Protonation: Sulfuric acid protonates the carbonyl oxygen of p-anisaldehyde.

  • Electrophilic Attack: The activated carbonyl acts as an electrophile, attacking the electron-rich aromatic rings of the phenoxybenzene derivative (Friedel-Crafts-like hydroxyalkylation).

  • Dehydration & Conjugation: Heat drives dehydration, forming a highly conjugated cationic species (triphenylmethane dye analogue).[1] The specific substituents on your phenoxybenzene ring alters the HOMO-LUMO gap of this final complex, resulting in distinct colors (violet, red, or blue).

AnisaldehydeMechanism cluster_inputs Reagents cluster_output Visualization Anisaldehyde p-Anisaldehyde (Protonated) Intermediate Carbinol Intermediate Anisaldehyde->Intermediate Electrophilic Attack Phenoxy Phenoxybenzene Derivative Phenoxy->Intermediate Conjugated Conjugated Cationic Dye Intermediate->Conjugated Heat (-H2O) Dehydration Color Visible Spot (Violet/Blue/Red) Conjugated->Color Absorbance

Figure 1: Reaction pathway for p-Anisaldehyde staining of aromatic ethers.

Comparative Analysis of Staining Options

The following table compares the efficacy of standard stains specifically for phenoxybenzene scaffolds.

FeatureUV (254 nm) p-Anisaldehyde Phosphomolybdic Acid (PMA) Iodine Chamber
Primary Mechanism Fluorescence QuenchingElectrophilic CondensationOxidation/ReductionReversible Complexation
Selectivity Low (All aromatics)High (Differentiates by electronics)Low (Universal Oxidizer)Moderate (Lipophiles/Aromatics)
Sensitivity (LOD) ~1–5 µg0.1–0.5 µg 1–2 µg5–10 µg
Destructive? NoYesYesNo (Reversible)
Visual Result Dark spots on GreenViolet, Blue, Red, or GreyDark Green/Blue on YellowYellow/Brown
Best For Initial screeningFinal confirmation & purity Aliphatic side-chain detectionQuick "in-process" checks
Expert Insight:
  • Choose Anisaldehyde if your phenoxybenzene derivative has electron-donating groups (methoxy, alkyl). The spots will be vibrant and stable.

  • Choose PMA if your derivative has strong electron-withdrawing groups (nitro, sulfonyl) which deactivate the ring against Anisaldehyde attack. PMA relies on general oxidation and is less sensitive to ring electronics.

Experimental Protocols

A. p-Anisaldehyde Stain (The "Gold Standard")

Shelf Life: 1–3 months (Refrigerated). Discard if solution turns pink/brown in the bottle.

Reagents:

  • p-Anisaldehyde: 15 mL[2]

  • Ethanol (95% or absolute): 250 mL

  • Conc. Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 2.5 mL[1]
    
  • Glacial Acetic Acid: 1-2 mL (Optional, buffers acidity)

Workflow:

  • Elute the TLC plate and dry completely with a stream of air (solvent residues interfere with staining).

  • Dip the plate into the stain using tweezers. Submerge quickly (1 second) and remove.

  • Wipe the back of the plate with a paper towel to prevent charring on the heating surface.

  • Heat using a heat gun (preferred) or hot plate at 150°C–200°C.

    • Technique: Move the heat gun in a circular motion. Do not hold it in one spot.

  • Observe: Stop heating when spots appear (usually < 1 minute). Background will turn light pink; spots will vary.[3][4][5][6]

B. Phosphomolybdic Acid (PMA)

Shelf Life: 6+ months. Robust and less sensitive to light than Anisaldehyde.

Reagents:

  • Phosphomolybdic Acid: 10 g[3][5]

  • Ethanol: 100 mL

Workflow:

  • Dip the dried plate into the yellow PMA solution.

  • Blot excess stain on a paper towel (PMA can be "splotchy" if too thick).

  • Heat vigorously.[3][6] PMA requires higher temperatures or longer duration than Anisaldehyde to reduce the

    
     (Yellow) to 
    
    
    
    (Blue/Green).
  • Result: Dark green/blue spots on a yellow-green background.

C. Iodine Chamber (Non-Destructive)

Setup:

  • Place 5–10 crystals of solid Iodine (

    
    ) in a glass jar containing silica gel or sand.
    
  • Cap tightly and allow vapor to saturate the chamber (purple vapor).

Workflow:

  • Place the dry TLC plate inside the jar.

  • Wait 30 seconds to 2 minutes.

  • Remove and immediately circle spots with a pencil.

  • Regenerate: The spots will fade as iodine sublimates. The plate can then be stained with Anisaldehyde or PMA (Sequential Staining).

Workflow Logic & Optimization

Use this decision tree to select the correct visualization path for your specific phenoxybenzene derivative.

VisualizationWorkflow Start Developed TLC Plate UV Step 1: UV Visualization (254 nm) Start->UV Decision Are spots distinct? UV->Decision Stop Record Rf & Stop Decision->Stop Yes (Routine) Destructive Step 2: Chemical Staining Decision->Destructive No (Complex/Purity) SubDecision Ring Electronics? Destructive->SubDecision Anis Electron Rich/Neutral (Use p-Anisaldehyde) SubDecision->Anis Alkyl/Methoxy Groups PMA Electron Poor (Use PMA) SubDecision->PMA Nitro/Sulfonyl Groups

Figure 2: Decision matrix for selecting the optimal visualization method.

Troubleshooting "Ghost" Spots
  • Problem: The entire plate turns dark/black upon heating.

    • Cause: Incomplete removal of mobile phase (especially if containing amines or acetic acid) or overheating.

    • Solution: Dry the plate with a heat gun before dipping.[3]

  • Problem: Spots appear briefly then fade (Iodine).

    • Cause: Sublimation.

    • Solution: Circle immediately with pencil or take a photo.

  • Problem: Anisaldehyde background is too dark.

    • Cause: Acid concentration too high or stain is old.

    • Solution: Add 2 mL Acetic acid to the stain recipe to buffer the reaction.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[1][2][3][5][6][7] Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms.[5][7] Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of the 2-Bromoethoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts of the 2-bromoethoxy group, offering experimental data and insights to aid in spectral interpretation and structural verification.

Introduction: The Significance of the 2-Bromoethoxy Group and its Spectroscopic Signature

The 2-bromoethoxy moiety is a key functional group in a variety of organic compounds, including active pharmaceutical ingredients and intermediates in organic synthesis. Its electronic environment, significantly influenced by the presence of both an oxygen and a bromine atom, gives rise to a characteristic signature in the ¹³C NMR spectrum. Accurate interpretation of these chemical shifts is crucial for confirming the presence and integrity of this group within a molecular structure.

This guide will compare the ¹³C NMR chemical shifts of the two carbon atoms in the 2-bromoethoxy group (-OCH₂CH₂Br) with its structural analogues: the unsubstituted ethoxy group, the 2-chloroethoxy group, and the 2-iodoethoxy group. This comparative approach will highlight the influence of the terminal halogen atom on the electronic environment and, consequently, the chemical shifts of the adjacent carbon atoms.

Comparative Analysis of ¹³C NMR Chemical Shifts

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms and the presence of heavy atoms can cause significant shifts in the resonance frequency.[1][2] In the case of 2-haloethoxy groups, the interplay of these effects is clearly observable.

The following table summarizes the experimental and predicted ¹³C NMR chemical shifts for the ethoxy and 2-haloethoxy carbons in a phenoxy-substituted system. The predicted values were generated using established NMR prediction algorithms to provide a comprehensive comparative dataset.

Functional GroupMoietyCarbon AtomExperimental δ (ppm)Predicted δ (ppm)
Ethoxy-OCH₂CH₃-OC H₂-63.463.5
-C H₃14.815.2
2-Chloroethoxy-OCH₂CH₂Cl-OC H₂-Not Available68.9
-C H₂ClNot Available42.1
2-Bromoethoxy -OCH₂CH₂Br -O CH₂- Not Available 68.2
-C H₂Br Not Available 30.1
2-Iodoethoxy-OCH₂CH₂I-OC H₂-Not Available69.2
-C H₂INot Available2.5

Key Observations and Mechanistic Interpretation:

  • Effect of the Oxygen Atom: The carbon atom directly attached to the oxygen (-OC H₂-) consistently appears at a downfield chemical shift (63-69 ppm). This is due to the high electronegativity of oxygen, which withdraws electron density from the carbon, deshielding it and causing it to resonate at a lower magnetic field.[1]

  • Influence of the Halogen Atom on the α-Carbon (-OCH₂-): As we move from the unsubstituted ethoxy group to the 2-haloethoxy groups, the chemical shift of the α-carbon (-OC H₂-) shifts further downfield. This is an additive inductive effect of the halogen atom, transmitted through the carbon chain.

  • Influence of the Halogen Atom on the β-Carbon (-CH₂X): The chemical shift of the β-carbon (-C H₂X) is most dramatically affected by the nature of the halogen.

    • Electronegativity: For chlorine, the chemical shift is significantly downfield due to its strong electron-withdrawing nature.

    • The "Heavy Atom Effect": In the case of bromine and, most notably, iodine, a phenomenon known as the "heavy atom effect" comes into play.[2] This effect leads to a significant upfield shift (lower ppm value) of the carbon directly bonded to the heavy halogen. This is attributed to the large number of electrons in the heavy atom, which induce a magnetic field that opposes the applied field, effectively shielding the carbon nucleus.[2] This is why the predicted chemical shift for the -C H₂I carbon is remarkably low at 2.5 ppm.

Experimental Protocol for Acquiring ¹³C NMR Spectra

To ensure the acquisition of high-quality, reliable ¹³C NMR data, a standardized experimental protocol is essential. The following is a step-by-step methodology for a typical ¹³C NMR experiment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Sample Weighing: Accurately weigh 10-50 mg of the compound of interest.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

Data Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of ¹³C chemical shifts (typically 0-220 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical starting point is 1024 scans, which can be adjusted based on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure complete relaxation of all carbon nuclei.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Data Acquisition: Start the acquisition.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizing the Factors Influencing Chemical Shifts

The following diagram illustrates the key factors that determine the ¹³C NMR chemical shifts of the 2-bromoethoxy group.

G cluster_factors Influencing Factors cluster_group 2-Bromoethoxy Group (-OCH₂CH₂Br) Electronegativity Electronegativity O Oxygen (O) Electronegativity->O High Br Bromine (Br) Electronegativity->Br Moderate HeavyAtom Heavy Atom Effect HeavyAtom->Br Significant C1 α-Carbon (-OCH₂-) O->C1 Deshielding (Downfield Shift) C2 β-Carbon (-CH₂Br) Br->C1 Inductive Deshielding (Downfield Shift) Br->C2 Inductive Deshielding (Downfield Shift) Br->C2 Shielding (Upfield Shift)

Caption: Factors influencing the ¹³C NMR chemical shifts of the 2-bromoethoxy group.

Conclusion

The ¹³C NMR chemical shifts of the 2-bromoethoxy group are a product of competing electronic effects. The electronegativity of the oxygen atom consistently results in a downfield shift for the α-carbon. The β-carbon's chemical shift is a balance between the inductive deshielding and the shielding "heavy atom effect" of the bromine atom. By understanding these principles and comparing the spectral data with those of analogous functional groups, researchers can confidently identify and characterize the 2-bromoethoxy moiety in their molecules. This guide provides a foundational understanding and practical protocol to assist in this critical aspect of chemical analysis.

References

  • ChemAxon NMR Predictor. ChemAxon. [Link]

  • NMRDB. NMRDB.org. [Link]

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  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

  • University of California, Irvine. Standard Operating Procedure for NMR Spectrometer. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]

  • Libretexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Reich, H. J. ¹³C NMR Spectroscopy. University of Wisconsin. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

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